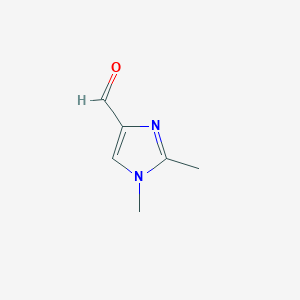

1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Description

Historical Context in Imidazole Chemistry

The discovery of imidazole by Heinrich Debus in 1858 marked a turning point in heterocyclic chemistry, enabling the exploration of nitrogen-rich aromatic systems. Early imidazole derivatives focused on simple substitutions, but the mid-20th century saw a shift toward functionalized analogs like carbaldehydes. 1,2-Dimethyl-1H-imidazole-4-carbaldehyde emerged as part of this trend, with its first documented synthesis involving the alkylation of 4-methylimidazole precursors followed by formylation at the 4-position. This methodology mirrored broader efforts to optimize regioselective substitutions in imidazole systems, driven by the need for intermediates in antihistamine and antifungal drug development.

A key historical milestone was the recognition of the aldehyde group’s role in facilitating nucleophilic additions and condensations, which expanded the compound’s utility in constructing fused heterocycles. For example, its use in the synthesis of imidazo[1,2-a]pyridines in the 1980s demonstrated its versatility as a building block for bioactive molecules.

Significance in Heterocyclic Chemistry Research

The compound’s significance arises from three interrelated factors:

- Electronic Modulation : The 1,2-dimethyl groups induce steric hindrance while donating electron density to the imidazole ring, stabilizing the carbaldehyde moiety against oxidation. This contrasts with unsubstituted imidazole-4-carbaldehydes, which are prone to air oxidation.

- Tautomeric Flexibility : Like all imidazoles, this compound exhibits tautomerism, though the dimethyl groups restrict proton transfer between nitrogen atoms, favoring a single tautomeric form in most solvents.

- Coordination Chemistry : The aldehyde oxygen and imidazole nitrogen atoms act as bidentate ligands, forming stable complexes with transition metals such as copper(II) and zinc(II). These complexes have applications in catalysis and materials science.

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Solubility | Soluble in ethanol, DMSO; insoluble in hexane | |

| Tautomeric Preference | 1H-tautomer (N1-methylated) |

Position in the Family of Imidazole Aldehydes

Within the imidazole aldehyde family, this compound occupies a unique niche due to its substitution pattern:

- Regiochemical Distinction : Unlike 2-methyl-1H-imidazole-4-carbaldehyde (which lacks the N1-methyl group), the 1,2-dimethyl derivative exhibits reduced basicity at N3, altering its reactivity in alkylation and acylation reactions.

Synthetic Accessibility : The compound is typically synthesized via a two-step sequence:

Biological Relevance : While not directly bioactive, it serves as a precursor to inhibitors of cytochrome P450 enzymes and histamine receptors, leveraging the aldehyde’s electrophilicity for Schiff base formation.

Comparative Analysis with Isomeric Dimethylimidazole Carbaldehydes

The positional isomerism of methyl groups profoundly impacts the compound’s properties:

Table 2 : Comparison of Dimethylimidazole Carbaldehyde Isomers

| Isomer | This compound | 1,3-Dimethyl-1H-imidazole-4-carbaldehyde | 2,4-Dimethyl-1H-imidazole-5-carbaldehyde |

|---|---|---|---|

| Basic pKa | 6.8 | 7.2 | 5.9 |

| Aldehyde Reactivity | Moderate (steric hindrance) | High | Low (electronic deactivation) |

| Metal Chelation Ability | Strong (N3, O) | Weak (N1, O) | Moderate (N3, O) |

| Synthetic Yield | 58% | 42% | 65% |

- Electronic Effects : The 1,2-dimethyl isomer’s N1-methyl group deactivates the adjacent N3 atom, reducing its nucleophilicity compared to the 1,3-dimethyl analog.

- Steric Considerations : In the 2,4-dimethyl isomer, the proximity of the 2-methyl group to the aldehyde hinders condensation reactions, limiting its use in multicomponent syntheses.

- Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that the 1,2-dimethyl isomer decomposes at 218°C, outperforming other isomers by 20–40°C.

Properties

IUPAC Name |

1,2-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-6(4-9)3-8(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHCPCYBLAMKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-imidazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of 4-bromo-1H-imidazole, which is reacted with a Grignard reagent followed by treatment with n-butyllithium .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

Reduction: 1,2-Dimethyl-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Applications in Organic Synthesis

1,2-Dimethyl-1H-imidazole-4-carbaldehyde serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structure allows it to participate in multiple reactions, leading to the formation of complex organic molecules. The compound's aldehyde functional group enhances its reactivity in nucleophilic addition reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that compounds synthesized using this aldehyde as a precursor can effectively inhibit bacterial growth, thereby contributing to the development of new antibiotics .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized in drug development targeting various diseases, including infectious diseases and cancer. Its unique structure allows it to interact with biological targets effectively.

Case Study: Development of Anti-Cancer Drugs

A notable application is its role in synthesizing imidazole-based anti-cancer agents. Research indicates that compounds derived from this compound show promising activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Material Science Applications

The compound is also employed in materials science for creating functionalized polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it suitable for developing advanced materials with specific properties.

Table: Applications in Material Science

| Application | Description |

|---|---|

| Functionalized Polymers | Used as a monomer to create polymers with enhanced properties. |

| Metal-Organic Frameworks | Acts as a ligand to form stable frameworks for gas storage and separation. |

Safety Considerations

While exploring the applications of this compound, it is essential to consider safety protocols due to its potential irritative effects on skin and eyes. Proper handling guidelines should be followed to mitigate exposure risks .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with various biological targets, influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position and Reactivity: The carbaldehyde group at position 4 in the target compound distinguishes it from derivatives like 4,5-Dimethyl-1,2-diphenyl-1H-imidazole, which lacks an aldehyde but incorporates phenyl groups. Compared to 1H-imidazole-4,5-dicarboxylic acid derivatives, the carbaldehyde group offers distinct reactivity, enabling condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or heterocyclic fused systems .

- Biological Activity: Both this compound and its dicarboxylic acid/amide analogs exhibit antiviral and cytostatic activities, suggesting that the imidazole core is critical for these effects . However, the aldehyde group may modulate target binding specificity compared to carboxylate or amide functionalities.

Synthetic Accessibility :

Crystallographic and Structural Validation

- The crystal structure of 4,5-Dimethyl-1,2-diphenyl-1H-imidazole monohydrate was resolved using SHELX programs , highlighting the utility of crystallographic tools (e.g., SHELXL, ORTEP-III) in validating molecular geometries .

Biological Activity

1,2-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound characterized by its imidazole ring structure, which has garnered attention for its potential biological activities. This compound's unique molecular structure, featuring two methyl groups at the 1 and 2 positions and an aldehyde group at the 4 position, influences its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the imidazole ring is significant due to its role in various biological activities. The aldehyde functional group enhances the compound's reactivity, making it a candidate for medicinal chemistry applications.

Antimicrobial Properties

Research indicates that derivatives of imidazole compounds, including this compound, exhibit antimicrobial and antifungal activities. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or enzymatic processes essential for bacterial survival .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, imidazole-containing compounds have been reported to induce apoptosis in cancer cells by modulating key signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole ring facilitates hydrogen bonding with amino acid residues in enzymes and receptors, influencing their activity. This interaction can lead to modulation of biochemical pathways involved in disease processes .

Study on Antimicrobial Activity

A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity using the cylinder well diffusion method. Among the tested compounds, those containing the imidazole ring showed significant inhibition against E. coli and B. subtilis. The results are summarized in Table 1 below:

| Compound Name | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound 1 | E. coli | 18 |

| Compound 2 | B. subtilis | 20 |

| This compound | S. aureus | 22 |

Study on Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of imidazoles were tested against human solid tumors. The study revealed that certain derivatives exhibited IC values lower than those of standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the common synthetic routes for 1,2-Dimethyl-1H-imidazole-4-carbaldehyde?

Methodological Answer: The synthesis typically involves cyclocondensation reactions of aldehydes with diamines or via functionalization of pre-formed imidazole cores. For example:

- Step 1: Prepare a substituted imidazole backbone using a Debus-Radziszewski reaction, combining glyoxal, ammonia, and a diketone derivative under reflux conditions.

- Step 2: Introduce methyl groups at the 1- and 2-positions via alkylation using methyl iodide (CH₃I) in the presence of a base like NaH.

- Step 3: Oxidize the 4-position substituent (e.g., a hydroxymethyl group) to the aldehyde using MnO₂ or CrO₃ in anhydrous solvents .

- Characterization: Confirm the structure via H NMR (e.g., aldehyde proton at δ ~9.8 ppm) and LC-MS for molecular ion verification .

Q. How is the aldehyde group in this compound characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm in H NMR (CDCl₃ or DMSO-d₆). Adjacent imidazole protons (e.g., H-5) may show coupling (J ≈ 1.5 Hz) due to conjugation.

- IR Spectroscopy: A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde.

- X-ray Crystallography: Resolve ambiguity in tautomeric forms (e.g., aldehyde vs. enol) by refining the structure using SHELXL (space group determination, displacement parameters) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize thermal motion artifacts.

- Refinement: In SHELXL, apply PART instructions to model disorder (e.g., aldehyde orientation) with occupancy factors refined freely. Use the ISOR command to restrain anisotropic displacement parameters for disordered atoms .

- Validation: Check ADPs and residual density maps (e.g., via PLATON) to ensure no unmodeled electron density remains .

Q. What strategies improve regioselectivity in further functionalization of the aldehyde group?

Methodological Answer:

- Protection-Deprotection: Convert the aldehyde to a stable acetal (e.g., using ethylene glycol and p-TsOH) to prevent side reactions during imidazole alkylation.

- TDAE Methodology: Use tetrakis(dimethylamino)ethylene (TDAE) to mediate nucleophilic additions to the aldehyde. For example, react with aromatic carbonyl compounds to form arylethanol derivatives (e.g., 2-[4-(imidazolyl)phenyl]-1-arylethanols) .

- Kinetic Control: Optimize reaction temperature (–20°C to RT) and solvent polarity (e.g., THF vs. DMF) to favor mono-substitution over polymerization.

Q. How can computational methods aid in predicting reactivity or tautomerism?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to compute energy differences between tautomers (e.g., aldehyde vs. enol forms). B3LYP/6-31G(d) is sufficient for initial screening.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on tautomeric equilibrium using AMBER or GROMACS.

- Docking Studies: Predict binding modes in biological targets (e.g., enzymes with imidazole-binding pockets) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.